molecular formula C16H17NO2 B14237730 Benzamide, N-ethyl-2-(hydroxyphenylmethyl)- CAS No. 339559-68-1

Benzamide, N-ethyl-2-(hydroxyphenylmethyl)-

Katalognummer: B14237730
CAS-Nummer: 339559-68-1
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: UZPOBHJSMPZVMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-ethyl-2-(hydroxyphenylmethyl)- is an organic compound with the molecular formula C16H17NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with an ethyl group and the benzene ring is substituted with a hydroxyphenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the condensation of benzoic acids and amines. For Benzamide, N-ethyl-2-(hydroxyphenylmethyl)-, a common synthetic route involves the reaction of N-ethylbenzamide with 2-(hydroxyphenylmethyl) chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, is also becoming more common in the industrial production of benzamide derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-ethyl-2-(hydroxyphenylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), Bromine (Br2)

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzamide, N-ethyl-2-(hydroxyphenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the production of polymers, resins, and other materials.

Wirkmechanismus

The mechanism of action of Benzamide, N-ethyl-2-(hydroxyphenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenylmethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The ethyl group on the amide nitrogen can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-ethylbenzamide: Benzamide with an ethyl group on the amide nitrogen.

    2-hydroxybenzamide: Benzamide with a hydroxy group on the benzene ring.

Uniqueness

Benzamide, N-ethyl-2-(hydroxyphenylmethyl)- is unique due to the presence of both an ethyl group on the amide nitrogen and a hydroxyphenylmethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .

Eigenschaften

CAS-Nummer

339559-68-1

Molekularformel

C16H17NO2

Molekulargewicht

255.31 g/mol

IUPAC-Name

N-ethyl-2-[hydroxy(phenyl)methyl]benzamide

InChI

InChI=1S/C16H17NO2/c1-2-17-16(19)14-11-7-6-10-13(14)15(18)12-8-4-3-5-9-12/h3-11,15,18H,2H2,1H3,(H,17,19)

InChI-Schlüssel

UZPOBHJSMPZVMM-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.